N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
CAS No.: 2319635-06-6
Cat. No.: VC4258689
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2319635-06-6 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.278 |
| IUPAC Name | N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H14N2O2/c17-14(13-2-1-7-18-13)16-9-10-3-6-12(15-8-10)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,16,17) |
| Standard InChI Key | RNZODTMGMASJDC-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CO3 |
Introduction
N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. This compound features a cyclopropyl group attached to a pyridine ring, which is further connected to a furan ring through a carboxamide linkage. The distinct arrangement of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.
Synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, which are widely employed in organic chemistry for forming carbon-carbon bonds. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity of the final product.
Potential Applications
This compound is of particular interest in medicinal chemistry, especially in drug development targeting specific biological pathways involved in diseases such as cancer or neurodegenerative disorders. Its unique structure may provide novel interactions with biological targets, making it valuable for further research into therapeutic agents.
Biological Activity
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Potential Use in Cancer Treatment: The compound's structural features may enhance its interaction with specific biological targets, potentially leading to therapeutic applications in treating cancer.
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Neurodegenerative Disorders: Its unique structure could also offer novel interactions with biological pathways involved in neurodegenerative diseases.
Comparison with Related Compounds
Other compounds with similar structures, such as 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, have shown significant biological activity, particularly as inhibitors of certain kinases associated with inflammatory responses. These compounds highlight the versatility of furan-based carboxamides in synthetic organic chemistry and their potential in drug discovery.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | Cyclopropyl group attached to pyridine and furan rings | Potential therapeutic applications in cancer and neurodegenerative disorders |
| 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | Brominated furan ring with cyclopropyl-substituted pyridine | Kinase inhibition, potential use in treating inflammatory diseases or cancers |
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